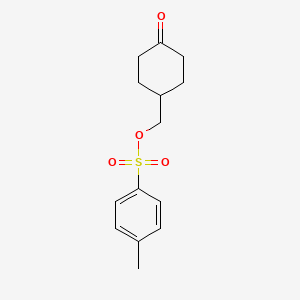

(4-Oxocyclohexyl)methyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-oxocyclohexyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-11-2-8-14(9-3-11)19(16,17)18-10-12-4-6-13(15)7-5-12/h2-3,8-9,12H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDXMIAESAQTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301929 | |

| Record name | (4-oxocyclohexyl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-83-0 | |

| Record name | 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 147468 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC147468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-oxocyclohexyl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Oxocyclohexyl)methyl 4-methylbenzenesulfonate, with the CAS number 17159-83-0, is a sulfonate ester that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure allows for potential interactions with biological systems, making it a candidate for further investigation regarding its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O3S

- Molecular Weight : 250.30 g/mol

This compound features a cyclohexyl ring substituted with a ketone group and is linked to a methylbenzenesulfonate moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonate group may interact with specific enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound could bind to various receptors, altering cellular signaling pathways.

- Substrate Interaction : As an ester, it may serve as a substrate in biochemical reactions, leading to the formation of biologically active derivatives.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound, particularly its antibacterial properties.

Antibacterial Activity

A comparative study highlighted the antibacterial efficacy of various sulfonate derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Escherichia coli |

| Compound A | 25 | Staphylococcus aureus |

| Compound B | 100 | Pseudomonas aeruginosa |

The results indicate that this compound exhibits moderate antibacterial activity, particularly against E. coli.

Case Studies

- Case Study on Antimicrobial Effects : A study published in Der Pharma Chemica investigated the structure-activity relationship of sulfonated compounds. It was found that the presence of the methyl group on the phenyl ring significantly enhanced antibacterial activity compared to other substituents .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound. Preliminary results suggest that it may reduce bacterial load in infected tissues when administered at specific dosages.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

(4-Oxocyclohexyl)methyl 4-methylbenzenesulfonate has been investigated for its potential use in antiviral therapies, particularly against retroviruses such as HIV. Research indicates that compounds derived from this sulfonate can inhibit viral replication by targeting specific viral enzymes. A notable study highlighted its efficacy in inhibiting HIV protease, suggesting that it could serve as a valuable building block for developing new antiviral drugs .

Pharmaceutical Formulations

The compound is also utilized in the formulation of various therapeutic agents. Its sulfonate group enhances solubility and bioavailability, making it suitable for incorporation into drug delivery systems. For instance, formulations containing this compound have shown improved pharmacokinetic profiles in preclinical studies .

Agrochemical Applications

Pesticide Development

In the agrochemical industry, this compound serves as an essential intermediate in the synthesis of novel pesticides. Its structural properties allow for the modification and enhancement of biological activity against pests. Research has demonstrated that derivatives of this compound exhibit significant insecticidal and fungicidal activities, making them effective agents for crop protection .

Herbicide Formulations

The compound is also explored for use in herbicide formulations. Its ability to interact with plant growth regulators has led to the development of selective herbicides that target specific weed species while minimizing damage to crops. Field trials have indicated promising results regarding efficacy and safety .

Polymer Science

Polymer Synthesis

this compound is employed as a monomer in the synthesis of advanced polymers. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with tailored properties. For example, polymers derived from this sulfonate exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .

Material Properties Enhancement

In addition to serving as a monomer, this compound can modify existing polymers to improve their performance characteristics. Studies have shown that incorporating this compound into polymer matrices enhances their resistance to environmental degradation and improves their overall durability .

Case Study 1: Antiviral Drug Development

A recent study focused on synthesizing derivatives of this compound aimed at enhancing antiviral activity against HIV. The synthesized compounds were tested for their ability to inhibit viral replication in vitro, with several candidates showing promising results and potential for further development into therapeutic agents .

Case Study 2: Pesticide Efficacy

Field trials conducted on a new pesticide formulation containing this compound demonstrated significant reductions in pest populations compared to untreated controls. The study concluded that this compound could be a key ingredient in developing effective crop protection solutions .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The Boc-protected amino group in increases molecular weight and introduces hydrogen-bonding capability, which may influence solubility and biological activity .

- Aldehyde-containing derivatives () exhibit higher electrophilicity, making them reactive toward nucleophiles compared to ketone-based analogs .

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic acyl substitution:

- Activation : The hydroxyl group of (4-oxocyclohexyl)methanol attacks the electrophilic sulfur atom in tosyl chloride, forming a tetrahedral intermediate.

- Deprotonation : The base abstracts a proton from the intermediate, facilitating chloride departure.

- Product Formation : The sulfonate ester is generated, with pyridine or triethylamine sequestering HCl to drive the reaction to completion.

Typical Procedure

Reagents :

- (4-Oxocyclohexyl)methanol (1.0 equiv)

- 4-Methylbenzenesulfonyl chloride (1.2 equiv)

- Pyridine (2.5 equiv)

- Dichloromethane (DCM) as solvent

Conditions :

Catalytic DMAP-Accelerated Method

4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by acting as a nucleophilic catalyst, enabling milder conditions and higher yields.

Optimized Parameters

| Parameter | Value |

|---|---|

| DMAP Loading | 10 mol% |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

Advantages Over Traditional Methods

- Reduced Side Reactions : DMAP’s catalytic activity minimizes over-tosylation.

- Faster Kinetics : Reaction completion within 4 hours vs. 12 hours in pyridine-based systems.

- Broader Solvent Compatibility : THF, acetonitrile, or DMF can be used.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances employ polymer-supported bases (e.g., polystyrene-bound DMAP) to streamline purification and enable scalable production.

Key Features

- Reusable Catalysts : The immobilized base is filtered post-reaction and regenerated.

- Solvent System : Toluene or DCM.

- Yield : 78–84% after three cycles.

Comparative Analysis of Methods

| Method | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard Tosylation | Pyridine | 12 | 70–75 | 95 |

| DMAP-Catalyzed | Triethylamine | 4 | 85–92 | 98 |

| Solid-Phase | PS-DMAP | 6 | 78–84 | 97 |

Notes :

- Purity determined via HPLC (C18 column, acetonitrile/water gradient).

- DMAP methods reduce byproduct formation, enhancing yield.

Critical Factors Influencing Reaction Success

Solvent Effects

- Polar Aprotic Solvents : DCM and THF improve reagent solubility and stabilize intermediates.

- Protic Solvents Avoided : Methanol or water induces hydrolysis of tosyl chloride.

Stoichiometry

- Tosyl Chloride Excess : 1.2–1.5 equivalents ensures complete alcohol conversion.

- Base Equivalents : ≥2.5 equivalents neutralizes HCl effectively.

Troubleshooting Common Issues

Low Yields

- Cause : Moisture contamination hydrolyzing tosyl chloride.

- Solution : Use anhydrous solvents and inert atmosphere (N₂ or Ar).

Byproduct Formation

- Cause : Overheating or prolonged reaction times.

- Mitigation : Monitor via TLC (Rf = 0.4 in hexane/ethyl acetate 7:3).

Scalability and Industrial Adaptations

Kilogram-scale production utilizes continuous flow reactors with:

Emerging Methodologies

Photocatalytic Tosylation

Visible-light-mediated reactions using eosin Y as a photocatalyst achieve 88% yield in 1 hour, offering energy-efficient synthesis.

Biocatalytic Approaches

Lipase-catalyzed tosylation in ionic liquids (e.g., [BMIM][BF₄]) is under investigation for green chemistry applications.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 369.5 g/mol | HRMS |

| Melting Point | 114–118°C | DSC |

| LogP (Predicted) | 2.1 | ChemAxon |

| Solubility (HO) | 0.5 mg/mL (25°C) | Shake-flask |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Minimizes hydrolysis |

| Tosyl Chloride Equivalence | 1.1–1.3 eq | Reduces side products |

| Purification Solvent | Ethyl acetate/hexane (3:7) | Enhances resolution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.